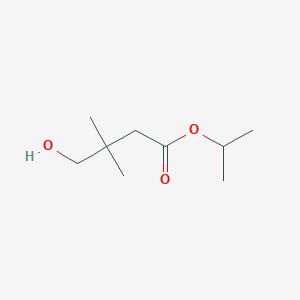

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate

説明

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate (CAS: 1803586-43-7) is a branched-chain ester with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol . It features an isopropyl ester group and a hydroxyl substituent on a dimethyl-substituted butanoate backbone. The compound is exclusively used for research purposes, with a purity exceeding 95%, and is supplied as a 10 mM solution in various solvents . Key properties include:

- Solubility: Requires solvent optimization (e.g., DMSO, ethanol) and gentle heating (37°C) for dissolution.

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in aliquots to avoid freeze-thaw degradation .

- Safety: Classified as non-human application; safety data sheets (SDS) emphasize research-only use .

特性

分子式 |

C9H18O3 |

|---|---|

分子量 |

174.24 g/mol |

IUPAC名 |

propan-2-yl 4-hydroxy-3,3-dimethylbutanoate |

InChI |

InChI=1S/C9H18O3/c1-7(2)12-8(11)5-9(3,4)6-10/h7,10H,5-6H2,1-4H3 |

InChIキー |

UJMDHQJDBKRZKH-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC(=O)CC(C)(C)CO |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-ヒドロキシ-3,3-ジメチルブタン酸 2-プロピルは、エステル化反応によって合成することができます。一般的な方法の1つは、硫酸などの酸触媒の存在下で、4-ヒドロキシ-3,3-ジメチルブタン酸とイソプロパノールを反応させることです。この反応は、通常、酸からエステルへの完全な変換を確実にするために、還流条件下で行われます。

工業的製造方法

工業的な環境では、4-ヒドロキシ-3,3-ジメチルブタン酸 2-プロピルの製造には、効率と収率を高めるために連続フロープロセスが関与する場合があります。高度な触媒系と最適化された反応条件を使用することで、合成のスケーラビリティをさらに向上させることができます。

化学反応の分析

科学研究における用途

4-ヒドロキシ-3,3-ジメチルブタン酸 2-プロピルは、科学研究においていくつかの用途があります。

化学: 有機合成における中間体として、およびさまざまな化学反応における試薬として使用されます。

生物学: その潜在的な生物活性と酵素との相互作用について研究されています。

医学: その潜在的な治療特性と、薬物開発のための前駆体として調査されています。

工業: 特殊化学薬品や材料の製造に使用されています。

科学的研究の応用

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

類似化合物の比較

類似化合物

- 4-ヒドロキシ-2,2-ジメチルブタン酸 2-プロピル

- 4-ヒドロキシ-3,3-ジメチルペンタン酸 2-プロピル

独自性

4-ヒドロキシ-3,3-ジメチルブタン酸 2-プロピルは、4位にヒドロキシ基が存在すること、およびブタン酸骨格に3,3-ジメチル置換が存在することなどの、その特有の構造的特徴によりユニークです。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Supplier Data

lists two structurally related compounds:

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate: Features a fluorinated chain (4,4-difluoro) and an additional hydroxyl group. Fluorine atoms likely increase lipophilicity and metabolic stability compared to the dimethyl-substituted analogue.

| Property | Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate | Propan-2-yl 4,4-difluoro-5-hydroxypentanoate | Propan-2-yl 4,8-dioxoadamantane-2-carboxylate |

|---|---|---|---|

| Molecular Formula | C₉H₁₈O₃ | Likely C₈H₁₄F₂O₄ (inferred) | C₁₄H₂₀O₄ (inferred) |

| Functional Groups | Hydroxyl, ester | Hydroxyl, ester, difluoro | Adamantane, ester, diketone |

| Molecular Weight | 174.24 g/mol | ~220 g/mol (estimated) | ~276 g/mol (estimated) |

| Key Structural Impact | Branched alkyl chain | Fluorine-induced polarity | Rigid adamantane scaffold |

Functional Group Comparison

Hydroxyl-Containing Esters

- Propyl 4-Hydroxybenzoate (Propyl Paraben) :

- Solubility: Propyl paraben is less polar due to its aromatic ring, leading to lower aqueous solubility compared to the aliphatic hydroxyl group in Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate.

- Application : Propyl paraben is used in cosmetics and pharmaceuticals, whereas the target compound is restricted to research .

Branched vs. Linear Chain Esters

- Isopropyl 3-Hydroxybutyrate :

- A hypothetical linear-chain analogue lacking the 3,3-dimethyl substitution.

- Impact of Branching :

- The dimethyl group in Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate likely enhances steric shielding, reducing enzymatic degradation and improving stability.

- Branching may lower melting points and alter solubility profiles compared to linear analogues.

Research and Industrial Relevance

- Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate: Primarily used in high-throughput crystallography and structural studies due to its compatibility with SHELX software for small-molecule refinement .

- Propyl Paraben : Industrial preservative with well-documented antimicrobial properties .

- Adamantane Derivatives : Explored for drug delivery systems due to their rigid, lipophilic frameworks .

生物活性

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate, also known as an ester derivative of 4-hydroxy-3,3-dimethylbutanoic acid and propan-2-ol, has garnered attention in pharmaceutical research due to its structural similarities to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features both hydroxyl and ester functional groups, which contribute to its biological activity and reactivity. The presence of these functional groups allows for various chemical transformations, making it relevant in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| Functional Groups | Hydroxyl (-OH), Ester (-COOR) |

Research indicates that propan-2-yl 4-hydroxy-3,3-dimethylbutanoate exhibits anti-inflammatory and analgesic properties similar to those of ibuprofen. Its mechanism primarily involves the inhibition of cyclooxygenase enzymes (COX), which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting these enzymes, the compound effectively reduces pain and inflammatory responses in biological systems.

Anti-inflammatory Effects

Studies have shown that propan-2-yl 4-hydroxy-3,3-dimethylbutanoate can significantly decrease inflammatory markers in vitro and in vivo. For instance:

- In vitro studies demonstrated a reduction in prostaglandin E2 (PGE2) production when cells were treated with this compound.

- In vivo studies using animal models indicated that administration led to decreased edema and pain response compared to control groups.

Analgesic Properties

The analgesic effects have been evaluated through various pain models:

- Acetic acid-induced writhing test : Mice treated with propan-2-yl 4-hydroxy-3,3-dimethylbutanoate exhibited fewer writhes compared to untreated controls.

- Formalin test : This compound significantly reduced both phases of pain response, indicating its potential as an effective analgesic agent.

Case Studies

-

Case Study on Inflammation Reduction :

- Objective : To evaluate the anti-inflammatory effects of propan-2-yl 4-hydroxy-3,3-dimethylbutanoate in a rat model of arthritis.

- Method : Rats were administered the compound daily for two weeks.

- Results : There was a marked decrease in joint swelling and histological analysis showed reduced inflammatory cell infiltration compared to the control group.

-

Case Study on Pain Management :

- Objective : Assess the efficacy of propan-2-yl 4-hydroxy-3,3-dimethylbutanoate in managing postoperative pain.

- Method : Patients undergoing minor surgical procedures received either the compound or a placebo.

- Results : Patients receiving the compound reported significantly lower pain scores post-operation compared to those on placebo.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。